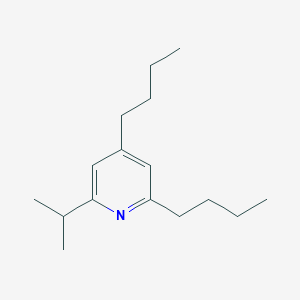

2,4-Dibutyl-6-(propan-2-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

111599-34-9 |

|---|---|

Molecular Formula |

C16H27N |

Molecular Weight |

233.39 g/mol |

IUPAC Name |

2,4-dibutyl-6-propan-2-ylpyridine |

InChI |

InChI=1S/C16H27N/c1-5-7-9-14-11-15(10-8-6-2)17-16(12-14)13(3)4/h11-13H,5-10H2,1-4H3 |

InChI Key |

AXTAJPOWGWSGNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=NC(=C1)C(C)C)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dibutyl 6 Propan 2 Yl Pyridine and Analogous Highly Substituted Pyridines

De Novo Ring Synthesis Strategies for Accessing the Pyridine (B92270) Scaffold

De novo synthesis offers a powerful approach to introduce a variety of substituents with high regiochemical control. Several classical and modern methods have been developed to construct the pyridine core.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgyoutube.com This method is highly versatile for preparing symmetrically substituted pyridines. baranlab.org

Modifications to the classical Hantzsch synthesis have been developed to allow for the synthesis of unsymmetrical pyridines by performing one or more of the condensation steps prior to the main reaction. baranlab.org The reaction has also been adapted for greener chemistry by using aqueous media and catalysts like cerium (IV) ammonium nitrate. wikipedia.orgresearchgate.net

Key Features of Hantzsch-Type Syntheses:

The inverse electron-demand hetero-Diels-Alder reaction is a powerful tool for constructing pyridine rings. baranlab.org This cycloaddition involves an electron-deficient diene (azadiene) and an electron-rich dienophile. nih.gov Heterocyclic azadienes, such as 1,2,4-triazines, react with enamines or enaminones to form pyridines. acs.org This method is particularly useful for synthesizing highly substituted pyridines that may be difficult to access through other routes. nih.gov

The reaction typically proceeds through a [4+2] cycloaddition, followed by the extrusion of a small molecule (like nitrogen or an amine) to afford the aromatic pyridine ring. nih.govacsgcipr.org The use of vinylallenes in [4+2] cycloadditions with sulfonyl cyanides also provides a convergent route to multisubstituted pyridines. acs.orgresearchgate.net

Organometallic cross-coupling reactions provide a modular and efficient approach to building the pyridine scaffold. The Stille coupling, which involves the palladium-catalyzed reaction of an organotin compound with an organic halide or pseudohalide, is a widely used method. wikipedia.orgorganic-chemistry.org This reaction is valued for its broad scope and the air and moisture stability of the organotin reagents. wikipedia.orglibretexts.org It allows for the coupling of various sp²-hybridized groups, including aryl and vinyl moieties. wikipedia.org

Other organometallic methods include the Negishi coupling, which utilizes organozinc reagents, and copper-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov These methods offer high regiochemical control and functional group tolerance, making them valuable for the synthesis of complex substituted pyridines. nih.govrsc.org For instance, Stille-type procedures have been successfully employed to create functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. acs.org

Comparison of Organometallic Coupling Reactions for Pyridine Synthesis:

The condensation of carbonyl compounds with a source of ammonia is a fundamental strategy for pyridine synthesis. baranlab.orgyoutube.com The Kröhnke pyridine synthesis is a notable example, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.com This method is particularly effective for generating highly functionalized and poly-aryl pyridines. wikipedia.orgacs.org

The reaction proceeds through a Michael-type addition followed by ring closure and aromatization. wikipedia.org The Kröhnke synthesis is adaptable for combinatorial chemistry, allowing for the creation of diverse pyridine libraries. acs.org Variations of this method utilize different starting materials, such as 1,3-dicarbonyl compounds, and can be performed under various conditions, including solvent-free and microwave-assisted reactions. wikipedia.orgacs.org

A Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines through the oxidative coupling of β-enamine carbonyl compounds with a C1 unit source like rongalite (sodium hydroxymethanesulfinate). mdpi.comresearchgate.net In this method, rongalite serves as a source of formaldehyde (B43269), which condenses with the β-enamine carbonyls to assemble the pyridine ring. mdpi.com This approach offers good functional group tolerance and is particularly useful for preparing terpyridine derivatives. mdpi.comresearchgate.net

The proposed mechanism involves the condensation of formaldehyde with the β-enamine carbonyl, followed by a Michael addition of another molecule of the enamine, cyclization, and subsequent oxidation to the pyridine product. mdpi.com

Post-Synthetic Modification Approaches for Pyridine Functionalization

Post-synthetic modification involves the functionalization of a pre-existing pyridine ring. rsc.org This approach is crucial for introducing specific functionalities that may not be compatible with de novo synthesis conditions. Direct C-H functionalization of pyridines is a growing area of research, aiming to introduce substituents at specific positions on the pyridine ring. rsc.orgthieme-connect.com

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct alkylation, arylation, and acylation of pyridines. thieme-connect.com Additionally, photochemical methods have been developed for the radical functionalization of pyridines. acs.org These methods can offer distinct regioselectivity compared to classical approaches. For instance, temporary dearomatization of the pyridine ring can enable meta-selective functionalization. phys.org The choice of reaction conditions, such as pH, can also be used to switch the regioselectivity of functionalization, for example, between the meta and para positions. acs.org

Table of Compounds

Nucleophilic Aromatic Substitution (SNAr) on Halopyridine Precursors

Nucleophilic aromatic substitution (SNAr) represents a classical yet effective method for the functionalization of pyridine rings. This approach involves the reaction of a halopyridine with a nucleophile, where the halogen atom is displaced. The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the nature of the nucleophile. sci-hub.seyoutube.com

For the synthesis of a molecule like 2,4-Dibutyl-6-(propan-2-yl)pyridine, a potential SNAr strategy would involve a dihalopyridine precursor, for instance, a 2,4-dichloro-6-(propan-2-yl)pyridine. The differential reactivity of the halogen atoms could be exploited for sequential substitution. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.com

The reaction conditions for SNAr on halopyridines can be demanding, often requiring high temperatures. However, the use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields. sci-hub.se A study on the reaction of various halopyridines with sulfur, oxygen, and carbon nucleophiles demonstrated that microwave heating provides a convenient and efficient pathway to substituted pyridines. sci-hub.se

Table 1: Examples of Microwave-Assisted SNAr on Halopyridines

| Halopyridine | Nucleophile | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2-Iodopyridine | PhSNa | HMPA | 2-Phenylthiopyridine | 99 |

| 2-Chloropyridine | PhCH₂OH | NMP | 2-Benzyloxypyridine | 81 |

This table is illustrative and based on data from general studies on halopyridine reactivity. sci-hub.se

The choice of nucleophile is critical. To introduce the butyl groups in the target molecule, organometallic reagents like butylmagnesium bromide could be employed, although care must be taken to control the reactivity and avoid side reactions.

Skeletal Editing and Atom-Pair Swap Methodologies for Pyridine Derivatives

A more recent and innovative approach to constructing highly substituted pyridines involves "skeletal editing," which allows for the precise modification of the core ring structure. nih.govchemeurope.com One such strategy is the atom-pair swap, where a C-N bond pair in the pyridine ring is converted into a C-C bond pair, effectively transforming the pyridine into a benzene (B151609) derivative. researchgate.netthieme-connect.com While this might seem counterintuitive for pyridine synthesis, the reverse transformation or the application of this logic to other heterocyclic precursors can be envisioned for creating complex substitution patterns.

A notable example of skeletal editing is the conversion of pyridines to benzenes and naphthalenes. nih.govresearchgate.net This process typically involves a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions. nih.gov Such methodologies, while powerful for creating molecular diversity, are often complex and may not be the most direct route for a specific target like 2,4-Dibutyl-6-(propan-2-yl)pyridine. However, they highlight the cutting-edge techniques being developed for the manipulation of heterocyclic cores.

More relevant to the synthesis of substituted pyridines is the skeletal editing of other heterocycles, such as pyrimidines. A two-atom (C-N to C-C) swap has been developed to convert pyrimidines into pyridines. chinesechemsoc.org This one-pot, two-step process involves the activation of the pyrimidine (B1678525) with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement to yield the pyridine product. chinesechemsoc.org This method offers a novel retrosynthetic disconnection for accessing substituted pyridines.

Regioselective C-H Functionalization of Pyridine Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines. rsc.org This approach avoids the pre-functionalization required in methods like SNAr and allows for the direct introduction of substituents onto the pyridine core.

For a target like 2,4-Dibutyl-6-(propan-2-yl)pyridine, regioselective C-H functionalization could be a highly efficient synthetic route. The intrinsic electronic properties of the pyridine ring, however, often lead to challenges in controlling the regioselectivity of these reactions. nih.gov

Recent advances have led to the development of catalytic protocols for the highly selective C-H arylation and alkylation of pyridines. nih.govbeilstein-journals.org For instance, a protocol for the C-H arylation of pyridines bearing electron-withdrawing groups has shown excellent regioselectivity at the 3- and 4-positions. nih.gov The regioselectivity is rationalized based on electronic and steric effects. nih.gov

The direct alkylation of pyridines is also a significant area of research. Mechanochemically activated magnesium has been shown to mediate the direct C-4-H alkylation of pyridines with alkyl halides with excellent regioselectivity. organic-chemistry.org Furthermore, nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides allows for the introduction of alkyl groups bearing an all-carbon quaternary center. organic-chemistry.org A nickel-aluminum bimetallic catalyst system has been used for the enantioselective para-C-H alkylation of pyridines with styrenes. acs.org

Table 2: Examples of Regioselective C-H Functionalization of Pyridines

| Pyridine Derivative | Reagent | Catalyst/Mediator | Position Functionalized | Product Type |

|---|---|---|---|---|

| Pyridine | Alkyl Halide | Mechanochemically activated Mg | C-4 | 4-Alkylpyridine |

| Bromopyridine | Tertiary Alkyl Bromide | Nickel catalyst | - | Alkylated pyridine |

This table provides a conceptual overview of regioselective C-H functionalization methods. organic-chemistry.orgacs.org

Considerations for Reaction Scope, Regioselectivity, and Efficiency

SNAr reactions offer a well-established route, but their scope can be limited by the availability of halopyridine precursors and the reactivity of the nucleophile. Regioselectivity is generally high for substitution at the 2- and 4-positions. Efficiency can be enhanced by techniques like microwave heating. sci-hub.se

Skeletal editing provides novel and powerful transformations but may be more suited for generating molecular diversity rather than a single, specific target. The efficiency and regioselectivity are highly dependent on the specific reaction sequence and substrates. nih.govchinesechemsoc.org

C-H functionalization is an increasingly attractive approach due to its atom economy and potential for high efficiency. However, achieving the desired regioselectivity in a polysubstituted pyridine can be challenging and often requires specific directing groups or carefully designed catalytic systems. nih.govnih.gov The development of methods for the regioselective difunctionalization of pyridines via pyridyne intermediates is a significant step forward in this regard. rsc.org

Principles of Sustainable Synthesis in Pyridine Derivative Production

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. nih.govresearchgate.netbenthamscience.com Key strategies include the use of multicomponent one-pot reactions, environmentally friendly catalysts and solvents, and energy-efficient reaction conditions. researchgate.netnih.gov

For the synthesis of molecules like 2,4-Dibutyl-6-(propan-2-yl)pyridine, sustainable approaches could involve:

Multicomponent Reactions: The Hantzsch pyridine synthesis, a classic multicomponent reaction, and its modern variations offer a convergent and atom-economical route to dihydropyridines, which can then be oxidized to pyridines. benthamscience.com

Green Catalysts: The use of reusable and non-toxic catalysts, such as activated fly ash or hydrotalcites, has been explored for the synthesis of pyridine derivatives. benthamscience.combhu.ac.in Ionic liquids are also being investigated as green solvents and catalysts for pyridine synthesis. benthamscience.com

Energy Efficiency: Microwave-assisted synthesis, as mentioned in the context of SNAr, is a prime example of an energy-efficient method that can significantly reduce reaction times and energy consumption. nih.gov

By integrating these sustainable principles into the synthetic design, the production of complex pyridine derivatives can be made more environmentally benign.

Reactivity and Mechanistic Investigations of 2,4 Dibutyl 6 Propan 2 Yl Pyridine

Substitution Reactions on the Pyridine (B92270) Ring

The substitution patterns of pyridine derivatives are governed by the interplay of the ring nitrogen's electron-withdrawing effect and the nature of the existing substituents. For 2,4-Dibutyl-6-(propan-2-yl)pyridine, the three alkyl groups introduce additional electronic and, most notably, steric factors that further modulate its reactivity.

Analysis of Electrophilic Substitution Patterns and Directing Effects

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. nist.gov This effect is exacerbated in acidic conditions, where the nitrogen atom is protonated, forming a pyridinium (B92312) ion with a strong positive charge that further deactivates the ring. nist.gov When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions (the β-positions), which are less electron-deficient than the 2-, 4-, and 6-positions (α- and γ-positions). acs.org

In the case of 2,4-Dibutyl-6-(propan-2-yl)pyridine, the alkyl substituents (butyl and isopropyl) are electron-donating groups through an inductive effect. nih.govwikipedia.org This electron donation partially counteracts the deactivating effect of the ring nitrogen, making the ring more reactive towards electrophiles than unsubstituted pyridine. nih.gov These alkyl groups are ortho- and para-directors. wikipedia.orgnist.gov However, in this heavily substituted molecule, the only available positions for substitution are C-3 and C-5. The directing effects of the alkyl groups converge on these positions. The C-3 position is ortho to the C-2 butyl and C-4 butyl groups, while the C-5 position is ortho to the C-4 butyl and C-6 isopropyl groups.

Despite the electronic activation by the alkyl groups, the overwhelming steric hindrance presented by the bulky butyl and isopropyl groups at the 2, 4, and 6 positions would be the dominant factor controlling reactivity. acs.org These groups physically block the approach of an electrophile to the C-3 and C-5 positions, significantly reducing the rate of electrophilic substitution. Therefore, while electronically more activated than pyridine, 2,4-Dibutyl-6-(propan-2-yl)pyridine is expected to be highly unreactive towards electrophilic aromatic substitution due to severe steric shielding of the available reaction sites. Gas-phase reactions, which can overcome solvent-based conjugate acidification, have been shown to facilitate electrophilic substitution on the pyridine ring, but this is unlikely to overcome the steric barriers in this specific molecule. nih.gov

Nucleophilic Substitution Preferences at Pyridine C-2, C-4 Positions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored at the electron-deficient C-2 (α) and C-4 (γ) positions. nih.govacs.org An attacking nucleophile can form a stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom. nih.gov

However, for a nucleophilic substitution reaction to occur, a suitable leaving group must be present at one of these positions. In 2,4-Dibutyl-6-(propan-2-yl)pyridine, the substituents are alkyl groups (butyl and isopropyl). Alkyl groups are not good leaving groups under typical SNAr conditions. Therefore, this compound is not expected to undergo nucleophilic substitution reactions by a standard SNAr mechanism.

Studies on the regiodivergent alkylation of pyridines have shown that alkyllithium reagents can add to the pyridine ring, but this represents a nucleophilic addition rather than a substitution of an existing group. elsevierpure.com The choice of alkyllithium reagent and solvent can direct the addition to either the C-2 or C-4 position, a process influenced by the aggregation state of the organolithium compound. elsevierpure.com While this demonstrates the susceptibility of the C-2 and C-4 positions to nucleophilic attack, it does not imply that the butyl or isopropyl groups in the title compound can be easily displaced.

Impact of Alkyl Substituents on Ring Reactivity and Selectivity

Electronic Effects: The butyl and isopropyl groups are electron-donating via the inductive effect (+I). nih.gov This increases the electron density on the pyridine ring carbons and on the nitrogen atom. An increase in electron density on the nitrogen enhances the basicity of the molecule compared to unsubstituted pyridine. However, as discussed below, this electronic effect on basicity is severely counteracted by steric hindrance. The increased electron density on the ring carbons makes the molecule theoretically more susceptible to electrophilic attack than pyridine, but this is sterically prevented.

The table below summarizes the expected impact of the alkyl substituents on the reactivity of the pyridine ring.

| Feature | Electronic Effect of Alkyl Groups | Steric Effect of Alkyl Groups | Overall Expected Reactivity |

| Electrophilic Substitution | Activating (relative to pyridine) | Strong hindrance at C-3 and C-5 | Very low |

| Nucleophilic Substitution | N/A (no leaving groups) | Hindrance at C-2 and C-4 | Not susceptible |

| Reactivity at Nitrogen | Increased basicity | Strong hindrance of lone pair | Low (hindered base) |

Interactions with Reactive Intermediates and Species

The reactions of aromatic compounds with highly reactive species like hydroxyl radicals and atomic halogens are of significant interest in fields such as atmospheric chemistry and combustion.

Kinetics and Mechanisms of Reactions with Hydroxyl Radicals

The hydroxyl radical (•OH) is a highly reactive electrophilic species that can react with aromatic compounds through two primary mechanisms: addition to the aromatic ring or hydrogen atom abstraction from a substituent. oberlin.edu

Mechanism: For pyridine and its alkylated derivatives, both pathways are possible.

OH Addition: The •OH radical can add to the electron-rich π-system of the pyridine ring. Theoretical studies on pyridine predict that this addition occurs mainly at the C-3 and C-5 positions (β-positions), which are the most electron-rich carbons. acs.orgacs.org

H-atom Abstraction: The •OH radical can abstract a hydrogen atom from one of the alkyl side chains. This is particularly relevant for the butyl and isopropyl groups of 2,4-Dibutyl-6-(propan-2-yl)pyridine, as they contain numerous abstractable hydrogen atoms.

The table below presents experimentally determined rate constants for the reaction of •OH with pyridine and some of its alkyl derivatives at 298 K.

| Compound | Rate Constant (kOH) x 10-12 cm3 molecule-1 s-1 |

| Pyridine | 0.03 |

| 2-Methylpyridine (α-picoline) | 0.44 |

| 3-Methylpyridine (β-picoline) | 1.8 |

| 4-Methylpyridine (γ-picoline) | 0.35 |

| 2-Ethylpyridine | 1.4 |

| 3-Ethylpyridine | 4.2 |

| 4-Ethylpyridine | 1.6 |

| (Data sourced from experimental studies on gas-phase reactions of OH with pyridine derivatives. oberlin.edu) |

For 2,4-Dibutyl-6-(propan-2-yl)pyridine, a precise rate constant is not available. However, based on the trends observed for other alkylpyridines, it is expected to have a significantly higher rate constant than pyridine. The multiple alkyl groups provide numerous sites for hydrogen abstraction, which would likely be a major reaction pathway. The steric hindrance that dominates substitution reactions may be less of a factor for a small, highly reactive species like the •OH radical, particularly for hydrogen abstraction from the outer parts of the alkyl chains.

Theoretical Studies of Pyridine Derivative Interactions with Atomic Halogens (e.g., Chlorine)

Theoretical studies, often employing density functional theory (DFT), provide insight into the non-covalent interactions between molecules. The interaction of pyridine derivatives with atomic chlorine (Cl•) has been investigated to understand the nature of the bonding involved. acs.org

These studies show that pyridine and its derivatives can form a complex with a chlorine atom, held together by a two-center, three-electron (2c–3e) bond between the pyridine nitrogen and the chlorine atom (N•••Cl). acs.org The strength of this interaction is influenced by the substituents on the pyridine ring.

Effect of Substituents:

Electron-donating groups (like the alkyl groups in 2,4-Dibutyl-6-(propan-2-yl)pyridine) increase the electron density on the nitrogen atom, enhancing its ability to act as an electron donor in the N•••Cl bond. This leads to a stronger complex with a higher binding energy.

Electron-withdrawing groups have the opposite effect, weakening the interaction and lowering the binding energy.

The table below shows calculated binding energies for the interaction of various para-substituted pyridines with atomic chlorine, illustrating this trend.

| Substituent (at C-4) | Binding Energy (kJ mol-1) |

| -NH2 (strongly donating) | -53.96 |

| -CH3 (donating) | -49.61 |

| -H (unsubstituted) | -47.45 |

| -F (weakly withdrawing) | -46.72 |

| -CN (withdrawing) | -43.20 |

| -NO2 (strongly withdrawing) | -42.08 |

| *(Data from theoretical studies on the interaction between pyridine derivatives and atomic chlorine. acs.org) * |

For 2,4-Dibutyl-6-(propan-2-yl)pyridine, the cumulative electron-donating effect of the three alkyl groups would be expected to significantly increase the proton affinity and the strength of the N•••Cl bond compared to unsubstituted pyridine. However, the severe steric hindrance around the nitrogen atom caused by the C-2 and C-6 substituents would likely counteract this electronic enhancement, potentially leading to a weaker than expected interaction due to steric repulsion. The balance between these opposing electronic and steric effects would determine the ultimate stability of the complex with atomic chlorine.

Lewis Basicity and Formation of Adducts with Electrophilic Centers (e.g., Boranes)

The Lewis basicity of pyridine and its derivatives is a fundamental property influencing their reactivity, particularly in the formation of coordination complexes or adducts with Lewis acidic centers like boranes. In the case of 2,4-Dibutyl-6-(propan-2-yl)pyridine, the nitrogen atom's lone pair of electrons confers Lewis base character. However, the presence of bulky alkyl groups—two butyl groups at positions 2 and 4, and an isopropyl group at position 6—creates significant steric hindrance around the nitrogen. This steric congestion profoundly modulates its ability to interact with electrophiles.

The formation of adducts between Lewis bases and boranes is a well-studied equilibrium process. The stability of these adducts is sensitive to both the electronic properties of the substituents and the steric environment. For sterically demanding pyridines, the approach of a Lewis acid to the nitrogen atom is impeded, which can lead to a significant decrease in the equilibrium constant for adduct formation compared to less hindered pyridines. nih.gov

Studies on related sterically hindered pyridines and various boranes have established a quantitative scale for Lewis acidity and basicity. nih.gov For instance, the association of a Lewis base with a triarylborane can be quantified by an equilibrium constant (K). Repulsive steric interactions can cause these equilibrium constants to be several orders of magnitude lower than what would be predicted based on electronic effects alone. nih.gov While specific equilibrium data for 2,4-Dibutyl-6-(propan-2-yl)pyridine with common boranes like BH₃ or triarylboranes are not prominently detailed in the literature, the principles derived from similar systems, such as 2,6-lutidine, are applicable. The steric shielding of the boron atom by its own substituents, as seen in trimesitylborane, further complicates adduct formation, resulting in very low Lewis acidity parameters. nih.gov

The interaction between a borane (B79455) and a Lewis base in the resulting adduct is mutual; the borane can influence the chemical properties of the Lewis base. researchgate.net Spectroscopic techniques, particularly ¹¹B NMR, are invaluable for characterizing these adducts, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment. researchgate.net

Table 1: Comparison of Lewis Basicity Parameters and Steric Influence for Selected Pyridines

This table illustrates how steric hindrance affects Lewis basicity by comparing parameters for unhindered versus hindered pyridines. Note: Data for 2,4-Dibutyl-6-(propan-2-yl)pyridine is inferred from trends observed in structurally similar compounds.

| Compound | Substituents | Steric Hindrance | Expected Relative Equilibrium Constant (K) with a Given Borane |

|---|---|---|---|

| Pyridine | None | Low | High |

| 4-(Dimethylamino)pyridine (DMAP) | 4-N(CH₃)₂ | Low | Very High (Electronically activated) |

| 2,6-Lutidine | 2,6-di-CH₃ | High | Low |

| 2,4-Dibutyl-6-(propan-2-yl)pyridine | 2,4-di-n-Bu, 6-i-Pr | Very High | Very Low |

Advanced Mechanistic Studies Utilizing Computational Methods

Computational chemistry, especially using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, geometries, and electronic structures that are difficult to probe experimentally. rsc.org For sterically hindered molecules like 2,4-Dibutyl-6-(propan-2-yl)pyridine, computational methods can provide deep insights into its reactivity.

DFT calculations allow for the precise determination of molecular geometries, bond lengths, and angles, which are crucial for understanding the impact of bulky substituents. These methods can quantify the steric strain in both the free pyridine and its adducts. For instance, calculations can predict the proton affinity and Lewis basicity, offering a theoretical measure that can account for the steric effects encountered during the approach of an electrophile. researchgate.net

In the context of catalysis, where hindered pyridines might be employed as non-coordinating bases or ligands, DFT is used to map out entire reaction energy profiles. rsc.org Such studies can elucidate the mechanism of complex transformations, like cobalt-catalyzed borylation reactions, by calculating the energies of intermediates and transition states. This helps to understand how ligand properties, including steric bulk, govern regioselectivity and reaction efficiency, sometimes revealing that intuitive predictions based on sterics alone are insufficient. rsc.org The discrepancy between expected and observed regioselectivity in certain catalytic systems highlights the need for computational models to uncover more subtle electronic and structural factors at play. rsc.org

Furthermore, computational approaches are used to study the dynamic behavior of molecules and their complexes. frontiersin.org Molecular dynamics simulations can reveal how a molecule like 2,4-Dibutyl-6-(propan-2-yl)pyridine and its derivatives maintain stable interactions within a biological target or a catalytic complex over time. frontiersin.org These simulations provide information on the stability and conformational dynamics of such systems, which is critical for rational drug design and catalyst development. frontiersin.orgnih.gov

Table 2: Representative Data from Computational Studies on Pyridine Derivatives

This table presents typical parameters that can be obtained from DFT calculations to understand the structure and reactivity of pyridine systems. The values are illustrative and depend on the specific level of theory and computational model used.

| Calculated Property | Significance for 2,4-Dibutyl-6-(propan-2-yl)pyridine | Typical Information Gained |

|---|---|---|

| Proton Affinity (PA) | Quantifies intrinsic Brønsted basicity in the gas phase. | Higher PA indicates stronger basicity, influenced by electronic and steric factors. researchgate.net |

| Gibbs Free Energy of Adduct Formation (ΔG) | Determines the thermodynamic favorability of forming adducts with Lewis acids. | A less negative or positive ΔG indicates that steric hindrance makes adduct formation less favorable. |

| N-B Bond Length in Borane Adduct | Indicates the strength and nature of the dative bond. | Longer bond lengths can suggest a weaker interaction due to steric repulsion. |

| Activation Energy Barrier (ΔE‡) | Predicts the kinetic feasibility of a reaction pathway. | High barriers suggest that the steric bulk of the pyridine derivative hinders the reaction. rsc.org |

Theoretical and Computational Investigations of 2,4 Dibutyl 6 Propan 2 Yl Pyridine

Quantum Chemical Characterization and Molecular Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. For 2,4-Dibutyl-6-(propan-2-yl)pyridine, these methods can elucidate the influence of the butyl and isopropyl substituents on the pyridine (B92270) ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. unesp.br The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. schrodinger.comscience.gov

For 2,4-Dibutyl-6-(propan-2-yl)pyridine, the electron-donating alkyl groups (butyl and isopropyl) are expected to raise the energy of the HOMO and, to a lesser extent, the LUMO compared to unsubstituted pyridine. This effect would likely lead to a slightly reduced HOMO-LUMO gap, suggesting a somewhat higher reactivity. The HOMO is predicted to be localized primarily on the pyridine ring and the nitrogen atom, with some contribution from the alkyl groups. Conversely, the LUMO is expected to be distributed over the pyridine ring.

Natural Bond Orbital (NBO) analysis further clarifies the electronic structure by describing electron delocalization and bonding interactions. nih.gov In 2,4-Dibutyl-6-(propan-2-yl)pyridine, NBO analysis would likely reveal hyperconjugative interactions between the σ-orbitals of the C-H and C-C bonds of the alkyl substituents and the π*-orbitals of the pyridine ring. These interactions contribute to the stabilization of the molecule and the electron-donating nature of the alkyl groups. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 2,4-Dibutyl-6-(propan-2-yl)pyridine (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -0.5 to 0.0 |

| HOMO-LUMO Gap | 6.0 to 6.5 |

Note: These values are illustrative and based on trends observed for other alkyl-substituted pyridines. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For 2,4-Dibutyl-6-(propan-2-yl)pyridine, the most negative electrostatic potential is expected to be located around the nitrogen atom of the pyridine ring, making it the primary site for electrophilic attack (e.g., protonation). The presence of the electron-donating alkyl groups will likely increase the negative potential on the nitrogen compared to unsubstituted pyridine, thereby enhancing its basicity. The aromatic ring itself will also exhibit regions of negative potential, while the hydrogen atoms of the alkyl groups will show positive potential. The sterically hindered environment created by the bulky butyl and isopropyl groups at the 2, 4, and 6 positions may influence the accessibility of these reactive sites to incoming reagents. acs.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

For 2,4-Dibutyl-6-(propan-2-yl)pyridine, the presence of electron-donating alkyl groups is expected to decrease its electronegativity and electrophilicity index compared to pyridine. The anticipated smaller HOMO-LUMO gap would result in lower chemical hardness and higher chemical softness, indicating increased reactivity.

Table 2: Predicted Global Reactivity Descriptors for 2,4-Dibutyl-6-(propan-2-yl)pyridine (Illustrative)

| Descriptor | Predicted Value (eV) |

| Chemical Hardness (η) | 3.0 to 3.25 |

| Chemical Softness (S) | 0.31 to 0.33 |

| Electronegativity (χ) | 3.25 to 3.5 |

| Electrophilicity Index (ω) | 1.6 to 2.0 |

Note: These values are illustrative and based on trends observed for other alkyl-substituted pyridines.

Local reactivity descriptors, such as the Fukui function, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For 2,4-Dibutyl-6-(propan-2-yl)pyridine, the nitrogen atom is predicted to be the most susceptible to electrophilic attack.

The interaction of 2,4-Dibutyl-6-(propan-2-yl)pyridine with other molecules involves charge transfer, which can be quantified using computational methods. researchgate.netresearchgate.net For instance, in a protonation reaction, the nitrogen atom of the pyridine ring donates electron density to the incoming proton. The extent of this charge transfer can be calculated to understand the strength of the interaction. Similarly, in interactions with Lewis acids or metal ions, the pyridine derivative acts as a Lewis base, donating its lone pair of electrons. The amount of charge transferred is a measure of the bond strength and stability of the resulting complex. The bulky alkyl groups in 2,4-Dibutyl-6-(propan-2-yl)pyridine can sterically hinder the approach of interacting species, potentially affecting the extent of charge transfer.

Thermochemical and Stability Assessments

Thermochemical properties, such as the heat of formation, provide crucial information about the stability of a molecule.

Direct experimental determination of the heat of formation for a complex molecule like 2,4-Dibutyl-6-(propan-2-yl)pyridine can be challenging. However, computational methods, particularly through the use of isodesmic reactions, can provide reliable estimates. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. unjani.ac.id This approach allows for the cancellation of systematic errors in the calculations, leading to more accurate thermochemical data.

To estimate the gas-phase heat of formation of 2,4-Dibutyl-6-(propan-2-yl)pyridine, an isodesmic reaction could be constructed as follows:

2,4-Dibutyl-6-(propan-2-yl)pyridine + 3 Benzene (B151609) → Pyridine + 2 Butylbenzene + Isopropylbenzene

By calculating the enthalpy change for this reaction using a high-level quantum chemical method and using the known experimental heats of formation for benzene, pyridine, butylbenzene, and isopropylbenzene, the heat of formation for the target molecule can be derived. The solid-phase heat of formation can then be estimated by accounting for the heat of sublimation. Due to the presence of the bulky, non-polar alkyl groups, 2,4-Dibutyl-6-(propan-2-yl)pyridine is expected to have a more negative (more stable) heat of formation compared to pyridine itself.

Determination of Bond Dissociation Energies (BDE) for Thermal Stability Evaluation

The thermal stability of a molecule like 2,4-Dibutyl-6-(propan-2-yl)pyridine is intrinsically linked to the strength of its chemical bonds. Computational chemistry provides a powerful tool for evaluating this stability by calculating Bond Dissociation Energies (BDE). BDE represents the enthalpy change required to break a specific bond homolytically, forming two radical species. A higher BDE indicates a stronger bond and, consequently, greater thermal stability.

The primary targets for BDE calculations in this molecule would be the C-C and C-H bonds within the butyl and propan-2-yl (isopropyl) substituents, as well as the C-C bonds connecting these alkyl groups to the pyridine ring. The weakest bond is typically the first to break under thermal stress, initiating decomposition.

Computational studies on similar molecules, such as substituted dihydropyrans, have demonstrated that the presence and position of alkyl substituents significantly influence thermal stability. mdpi.comresearchgate.net For instance, research has shown that methyl substituents can lower the activation free energy for thermal decomposition. mdpi.comresearchgate.net In the case of 2,4-Dibutyl-6-(propan-2-yl)pyridine, the bulky butyl and isopropyl groups would be expected to introduce steric strain and electronic effects that could weaken the C-C bonds attaching them to the pyridine ring, potentially making these the most labile bonds.

Table 1: Hypothetical Bond Dissociation Energies (BDE) for Selected Bonds in 2,4-Dibutyl-6-(propan-2-yl)pyridine

| Bond Location | Bond Type | Predicted BDE (kJ/mol) |

| Pyridine Ring - Butyl Group (C2) | C-C | 350-380 |

| Pyridine Ring - Butyl Group (C4) | C-C | 355-385 |

| Pyridine Ring - Isopropyl Group (C6) | C-C | 340-370 |

| Isopropyl Group (tertiary C-H) | C-H | 390-410 |

| Butyl Group (secondary C-H) | C-H | 400-420 |

Note: This table presents estimated BDE values based on general principles of organic chemistry. Actual values would require specific DFT calculations.

Aromaticity Indices (e.g., Nucleus-Independent Chemical Shift, NICS)

Aromaticity is a key determinant of the stability and reactivity of the pyridine ring. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves placing a "ghost" atom (with no electrons or nucleus) at the center of the ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

For 2,4-Dibutyl-6-(propan-2-yl)pyridine, the electron-donating alkyl substituents (butyl and isopropyl groups) would be expected to influence the electron density of the pyridine ring. This, in turn, can modulate its aromaticity. While these alkyl groups are generally considered to have a small effect, computational analysis could reveal subtle changes. The NICS(0) value (calculated at the geometric center of the ring) and NICS(1) value (calculated 1 Å above the plane of the ring) would be computed. A more negative value compared to unsubstituted pyridine would suggest an enhancement of aromatic character, while a less negative value would indicate a slight decrease.

Table 2: Predicted NICS(0) and NICS(1) Values for Pyridine and its Substituted Analog

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Pyridine (Reference) | -9.5 to -11.0 | -10.0 to -12.0 | Aromatic |

| 2,4-Dibutyl-6-(propan-2-yl)pyridine | -9.0 to -10.5 | -9.5 to -11.5 | Aromatic |

Note: These values are estimations. Precise calculations using methods like B3LYP/6-311+G* are necessary for accurate determination.*

Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry enables the detailed exploration of reaction pathways by mapping the potential energy surface (PES). The PES is a mathematical representation of a system's energy as a function of its geometry. By identifying minima (reactants, intermediates, and products) and saddle points (transition states), the entire course of a reaction can be charted.

For a reaction involving 2,4-Dibutyl-6-(propan-2-yl)pyridine, such as an electrophilic aromatic substitution, computational methods like Density Functional Theory (DFT) would be used to locate the structures of the starting materials, any intermediates (like a sigma complex), the transition state, and the final products. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rate. chemrxiv.orgmdpi.com

Transition State Theory (TST) can then be applied to the data from the PES to calculate the reaction rate constant. mdpi.com This theory assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. mdpi.com Studies on similar reactions, like the N(2D) + pyridine reaction, show the complexity of the PES, with multiple intermediates and product channels, all of which can be computationally characterized. chemrxiv.org

The butyl and isopropyl groups on the pyridine ring will influence its reactivity. These alkyl groups are electron-donating, which generally activates the pyridine ring towards electrophilic substitution. However, they also exert significant steric hindrance, which can direct incoming reagents to less crowded positions or slow down the reaction rate.

Computational analysis can quantify these effects. By comparing the calculated activation energies for a given reaction (e.g., nitration) on unsubstituted pyridine versus 2,4-Dibutyl-6-(propan-2-yl)pyridine, the net effect of the substituents can be determined. researchgate.net For example, in nucleophilic aromatic substitution (SNAr) reactions, multivariate linear regression models have been developed that use computationally derived descriptors, such as the LUMO energy and molecular electrostatic potential (ESP), to predict reaction rates with high accuracy. chemrxiv.org This approach could be adapted to predict the reactivity of 2,4-Dibutyl-6-(propan-2-yl)pyridine in various reactions. The electron-donating nature of the substituents would raise the energy of the Highest Occupied Molecular Orbital (HOMO), making it more susceptible to electrophilic attack, while the steric bulk would likely increase the activation energy for attack at the substituted positions.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods can accurately predict the infrared (IR) spectrum of a molecule. chemrxiv.org This is typically done by performing a frequency calculation after optimizing the molecule's geometry using a method like DFT. arxiv.orgnih.gov The calculation yields the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical spectrum.

The simulated spectrum for 2,4-Dibutyl-6-(propan-2-yl)pyridine would show characteristic peaks corresponding to specific vibrational modes. These would include:

C-H stretching vibrations of the alkyl groups (typically in the 2850-3000 cm⁻¹ region).

C-H bending vibrations of the alkyl groups (around 1375 cm⁻¹ and 1450 cm⁻¹).

Aromatic C-H stretching from the pyridine ring (above 3000 cm⁻¹).

Pyridine ring C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region).

By comparing the simulated spectrum to an experimentally obtained one, the assignments of the experimental peaks can be confirmed. youtube.com Furthermore, computational analysis allows for the visualization of the atomic motions associated with each vibrational frequency, providing a deep understanding of the molecule's dynamics. youtube.com

Table 3: Predicted Key IR Vibrational Frequencies for 2,4-Dibutyl-6-(propan-2-yl)pyridine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Aliphatic C-H Stretch (Butyl, Isopropyl) | 2850 - 2970 | Strong |

| Pyridine Ring C=N/C=C Stretch | 1580 - 1610 | Medium to Strong |

| Pyridine Ring C=N/C=C Stretch | 1450 - 1550 | Medium to Strong |

| CH₃/CH₂ Bending | 1370 - 1470 | Medium |

Note: These are generalized frequency ranges. Accurate predictions require specific quantum chemical calculations.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of complex organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the framework of Density Functional Theory (DFT), has proven to be reliable for calculating the NMR shielding tensors of various nuclei, from which chemical shifts can be derived. nih.govnih.gov The accuracy of these predictions is contingent on several factors, including the choice of the density functional, the basis set, the modeling of solvent effects, and the quality of the optimized molecular geometry. nih.gov

For pyridine and its derivatives, DFT/GIAO calculations have been successfully employed to compute ¹H and ¹³C NMR chemical shifts. sci-hub.seresearchgate.net These calculations provide valuable insights into the electronic environment of each nucleus within the molecule. The electronegativity of the nitrogen atom in the pyridine ring, for instance, significantly influences the chemical shifts of the adjacent carbon and hydrogen atoms. ipb.pt

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Substituted Pyridine Rings

| Carbon Atom | Predicted Chemical Shift (δ ppm) | Influencing Factors |

| C2 (α to N) | 148 - 152 | Electronegativity of Nitrogen |

| C3 (β to N) | 122 - 126 | Less affected by Nitrogen |

| C4 (γ to N) | 134 - 138 | Affected by π-electron system |

| C5 (β to N) | 122 - 126 | Less affected by Nitrogen |

| C6 (α to N) | 148 - 152 | Electronegativity of Nitrogen |

| Alkyl C's | 10 - 40 | Shielded environment |

Note: These are generalized ranges for pyridine derivatives. The precise values for 2,4-Dibutyl-6-(propan-2-yl)pyridine would require specific DFT/GIAO calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a principal computational method for investigating the excited-state properties of molecules, including their electronic absorption and emission spectra. researchgate.netrsc.org This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the subsequent relaxation to emissive states. The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, with methodologies like TD-B3LYP and TD-CAM-B3LYP being commonly employed. qnl.qarsc.org

Computational studies on pyridine derivatives and other heterocyclic compounds have demonstrated that TD-DFT can provide valuable insights into their photophysical properties. rsc.orgresearchgate.net The calculations can identify the nature of the electronic transitions, such as n → π* or π → π*, and predict the maximum absorption wavelengths (λmax). rsc.org For instance, studies have shown that the introduction of substituents can significantly alter the absorption spectra, leading to shifts in λmax. qnl.qa

Although specific TD-DFT calculated absorption and emission data for 2,4-Dibutyl-6-(propan-2-yl)pyridine are not available in the reviewed literature, general trends for alkyl-substituted pyridines can be inferred. The electronic transitions would primarily involve the π-system of the pyridine ring. A representative table of expected absorption maxima for typical electronic transitions in such compounds is provided below.

Table 2: Expected Electronic Transitions and Absorption Maxima for Alkyl-Substituted Pyridines

| Transition Type | Typical λmax Range (nm) | Description |

| n → π | 270 - 300 | Transition of a non-bonding electron from the nitrogen lone pair to an anti-bonding π orbital. |

| π → π | 240 - 270 | Transition of an electron from a bonding π orbital to an anti-bonding π orbital of the aromatic ring. |

Note: These are generalized ranges. The actual absorption and emission spectra of 2,4-Dibutyl-6-(propan-2-yl)pyridine would be influenced by the specific substitution pattern and solvent environment and would require dedicated TD-DFT calculations.

Surface Interaction and Adsorption Behavior Studies

The study of how molecules interact with and adsorb onto metal surfaces is crucial for understanding a wide range of phenomena, from catalysis to corrosion inhibition. Computational modeling provides a molecular-level view of these interactions.

Density Functional Theory (DFT) calculations are a primary tool for modeling the adsorption of molecules on metal surfaces. These studies can determine the most stable adsorption sites, calculate adsorption energies, and elucidate the nature of the surface-molecule bond. For pyridine and its derivatives, computational studies have investigated their adsorption on various metal surfaces, including copper (Cu), silver (Ag), gold (Au), and platinum (Pt). researchgate.net

The orientation of the adsorbed molecule is a key factor. Pyridine can adsorb in a vertical orientation, with the nitrogen atom's lone pair interacting with the metal surface, or in a flat-lying orientation, where the π-system of the ring interacts with the surface. researchgate.net The preferred orientation depends on the specific metal and the surface facet. For instance, on coinage metals like Cu, Ag, and Au, a vertical orientation is often predicted to be more stable. researchgate.net The strength of the interaction can range from weak physisorption, dominated by van der Waals forces, to stronger chemisorption, involving charge transfer and bond formation.

The presence of alkyl substituents, such as those in 2,4-Dibutyl-6-(propan-2-yl)pyridine, would likely influence the adsorption behavior due to steric hindrance and electronic effects, potentially favoring certain orientations and altering the adsorption energy. Below is a table summarizing representative adsorption energies for pyridine on different metal surfaces, which can serve as a baseline for understanding the potential interactions of its derivatives.

Table 3: Representative DFT-Calculated Adsorption Energies of Pyridine on Metal Surfaces

| Metal Surface | Adsorption Energy (eV) | Nature of Interaction |

| Cu(111) | -0.48 to -0.96 | Physisorption/Chemisorption |

| Ag(111) | -0.4 to -0.7 | Physisorption |

| Au(111) | -0.3 to -0.6 | Physisorption |

| Pt(110) | -0.8 to -1.5 | Chemisorption |

Note: These values are for unsubstituted pyridine and can vary based on the computational method and surface coverage. The values for 2,4-Dibutyl-6-(propan-2-yl)pyridine are expected to differ.

Computational studies are instrumental in identifying the specific atoms or molecular orbitals that are most involved in the interaction between a molecule and a surface. For pyridine and its derivatives, the primary active centers for interaction with metal surfaces are the nitrogen atom and the π-electron system of the aromatic ring.

The lone pair of electrons on the nitrogen atom can act as a Lewis base, donating electron density to the electron-accepting sites on the metal surface, forming a coordinate bond. researchgate.net This is particularly dominant in vertical adsorption geometries.

In cases where the molecule adsorbs in a planar or tilted orientation, the π-orbitals of the pyridine ring can interact with the d-orbitals of the metal atoms. This π-d interaction can lead to a strong bond and significant charge redistribution at the interface. researchgate.net

Furthermore, computational analyses such as electron density difference plots and projected density of states can visualize the charge transfer and orbital overlap between the molecule and the surface. For substituted pyridines like 2,4-Dibutyl-6-(propan-2-yl)pyridine, the alkyl groups, while not primary interaction sites, can electronically modify the pyridine ring, thereby modulating the reactivity of the nitrogen atom and the π-system. They can also introduce steric constraints that influence the accessibility of the primary active centers to the metal surface.

Advanced Spectroscopic Characterization of 2,4 Dibutyl 6 Propan 2 Yl Pyridine Derivatives and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules. For asymmetrically substituted pyridines such as 2,4-Dibutyl-6-(propan-2-yl)pyridine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential.

Multi-dimensional NMR experiments are critical for assigning the specific proton and carbon signals in the crowded spectra of substituted pyridines. rsc.org These techniques reveal connectivity between atoms through J-coupling, allowing for a step-by-step assembly of the molecular structure. sdsu.eduyoutube.com

COrrelation SpectroscopY (COSY): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In 2,4-Dibutyl-6-(propan-2-yl)pyridine, COSY spectra would reveal correlations between the geminal protons of the isopropyl group and its methine proton. Similarly, it would show the coupling network within each n-butyl chain (H-1' to H-2' to H-3' to H-4'). Crucially, it would also show correlations between the two remaining aromatic protons on the pyridine (B92270) ring (H-3 and H-5). researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This is fundamental for assigning carbon resonances. For the title compound, each proton on the alkyl chains and the pyridine ring would show a cross-peak with its corresponding carbon atom, allowing for the direct assignment of the ¹³C spectrum. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically two to three bonds, ²JCH and ³JCH), which is vital for connecting different molecular fragments. youtube.comcolumbia.edu For 2,4-Dibutyl-6-(propan-2-yl)pyridine, HMBC is key to confirming the substitution pattern. For example, the methine proton of the isopropyl group at the 6-position would show a correlation to the C-6 and C-5 carbons of the pyridine ring. The methylene (B1212753) protons (H-1') of the butyl group at C-4 would show correlations to C-3, C-4, and C-5 of the ring, unambiguously placing it at the 4-position.

The combined application of these techniques allows for the complete and unequivocal assignment of all proton and carbon signals, as illustrated in the table below.

Table 1: Exemplary Application of 2D NMR for Structural Elucidation of 2,4-Dibutyl-6-(propan-2-yl)pyridine This table presents expected correlations, not experimental data.

| Position | Proton (¹H) Signal | COSY Correlations | HSQC Correlated Carbon (¹³C) | Key HMBC Correlations (¹H to ¹³C) |

|---|---|---|---|---|

| Ring-H3 | ~7.0 ppm | H-5 | C-3 | C-2, C-4, C-5 |

| Ring-H5 | ~6.9 ppm | H-3 | C-5 | C-4, C-6 |

| Isopropyl-CH | ~3.0 ppm | Isopropyl-CH₃ | Isopropyl-CH | C-6, C-5, Isopropyl-CH₃ |

| Isopropyl-CH₃ | ~1.2 ppm | Isopropyl-CH | Isopropyl-CH₃ | C-6, Isopropyl-CH |

| 4-Butyl-CH₂ (α) | ~2.6 ppm | 4-Butyl-CH₂ (β) | 4-Butyl-C (α) | C-3, C-4, C-5 |

The chemical shifts of the pyridine ring's protons and carbons are highly sensitive to the electronic effects of substituents. cdnsciencepub.com Alkyl groups, such as butyl and isopropyl, are electron-donating groups (EDGs) through an inductive effect (+I). This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent.

Compared to unsubstituted pyridine (¹H signals at δ 8.60 (H-2/6), 7.24 (H-3/5), 7.64 (H-4)), the alkyl groups in 2,4-Dibutyl-6-(propan-2-yl)pyridine cause a significant upfield shift (to lower ppm values) for the remaining ring protons (H-3 and H-5). acs.orgosti.gov Similarly, the ring carbons are shielded compared to those in pyridine (¹³C signals at δ 150.1 (C-2/6), 123.9 (C-3/5), 136.0 (C-4)). The presence of multiple EDGs enhances this effect. Steric compression, particularly from the bulky isopropyl group at C-6 and the butyl group at C-2, can also influence the chemical shifts of nearby atoms. acs.org

Models have been developed to predict aromatic chemical shifts based on substituent increment analysis, which can be applied to complex substituted pyridines. nih.gov These models quantify the electronic and steric contributions of different functional groups to the observed NMR shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Aromatic Core of 2,4-Dibutyl-6-(propan-2-yl)pyridine Based on general substituent effects on the pyridine ring.

| Atom | Unsubstituted Pyridine (δ, ppm) | Expected Range in Substituted Pyridine (δ, ppm) | Rationale for Shift |

|---|---|---|---|

| C-2 | 150.1 | 160 - 163 | Direct attachment of electron-donating butyl group. |

| C-3 | 123.9 | 120 - 123 | Shielding from adjacent EDGs at C-2 and C-4. |

| C-4 | 136.0 | 158 - 161 | Direct attachment of electron-donating butyl group. |

| C-5 | 123.9 | 118 - 121 | Shielding from adjacent EDGs at C-4 and C-6. |

| C-6 | 150.1 | 162 - 165 | Direct attachment of electron-donating isopropyl group. |

| H-3 | 7.24 | 6.9 - 7.1 | Shielding from EDGs at C-2 and C-4. |

When a pyridine derivative like 2,4-Dibutyl-6-(propan-2-yl)pyridine acts as a ligand and coordinates to a paramagnetic metal center (e.g., Fe(III), Cu(II), high-spin Ni(II)), the NMR spectrum of the ligand is dramatically altered. The unpaired electrons of the metal create a strong local magnetic field, causing very large chemical shifts, known as paramagnetic or contact/pseudocontact shifts. nsf.gov

The magnitude and direction (upfield or downfield) of these shifts depend on the distance and angle of the nucleus relative to the paramagnetic center and the nature of the magnetic anisotropy of the metal complex. Protons closest to the metal ion experience the largest shifts. For a complex involving 2,4-Dibutyl-6-(propan-2-yl)pyridine, the protons of the isopropyl group at C-6 and the butyl group at C-2 would likely show the most significant paramagnetic shifts, as they are sterically positioned closest to the nitrogen donor atom. The ring protons (H-3, H-5) would also be substantially shifted. These paramagnetically shifted resonances can span a range of hundreds of ppm and are often significantly broadened. Analysis of these shifts can provide valuable information about the geometry and electronic structure of the metal complex. nsf.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are complementary and essential for identifying functional groups and understanding the skeletal structure of molecules. aps.orgresearchgate.net

The vibrational spectrum of 2,4-Dibutyl-6-(propan-2-yl)pyridine is dominated by the vibrations of its constituent functional groups: the alkyl chains (butyl and isopropyl) and the substituted pyridine ring.

Alkyl C-H Vibrations: The aliphatic C-H stretching vibrations from the butyl and isopropyl groups are typically observed in the 2850-3000 cm⁻¹ region. scirp.org Asymmetric and symmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups can often be resolved. C-H bending vibrations (scissoring, wagging, twisting, rocking) appear in the 1350-1470 cm⁻¹ region. scirp.org

Aromatic C-H Vibrations: The C-H stretching vibrations of the two protons on the pyridine ring occur at wavenumbers just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. researchgate.net

C-C Vibrations: Stretching vibrations for the C-C bonds within the alkyl chains appear as weak to medium bands in the 800-1200 cm⁻¹ range.

Table 3: Characteristic Functional Group Vibrations for 2,4-Dibutyl-6-(propan-2-yl)pyridine

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkyl (CH₃, CH₂) | Asymmetric/Symmetric C-H Stretch | 2850 - 2970 | Strong |

| Aromatic (C-H) | C-H Stretch | 3010 - 3100 | Medium-Weak |

| Pyridine Ring | C=C and C=N Stretch | 1450 - 1610 | Strong-Medium |

| Alkyl (CH₃, CH₂) | C-H Scissoring/Bending | 1365 - 1470 | Medium |

| Aromatic (C-H) | In-plane Bending | 1000 - 1300 | Medium-Weak |

The vibrational modes of the pyridine ring itself are particularly informative. cdnsciencepub.com In C₂v symmetry (unsubstituted pyridine), there are 27 fundamental vibrations. Substitution lowers this symmetry and alters the frequencies of these modes. The most intense and characteristic ring vibrations include the C=C and C=N stretching modes, which appear in the 1450-1610 cm⁻¹ region, and the ring breathing modes, which are found at lower frequencies. acs.orgresearchgate.net

The frequencies of these ring modes are sensitive to both the electronic and mechanical (mass) effects of the substituents.

Electronic Effects: Electron-donating alkyl groups increase the electron density in the ring, which can slightly alter the force constants of the C=C and C=N bonds, leading to shifts in their stretching frequencies.

The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region is also highly diagnostic of the substitution pattern on the aromatic ring. For a 2,4,6-trisubstituted pyridine, a specific pattern of bands is expected in this region, which can be used to confirm the arrangement of the substituents.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy are pivotal in understanding the electronic transitions within molecules. For derivatives of 2,4-Dibutyl-6-(propan-2-yl)pyridine, these techniques are particularly useful for characterizing their behavior when integrated into larger systems, such as metal complexes or charge-transfer chromophores.

Characterization of Metal-to-Ligand Charge Transfer (MLCT) Transitions in Complexes

When a substituted pyridine like 2,4-Dibutyl-6-(propan-2-yl)pyridine acts as a ligand (L) in a coordination complex with a metal (M), one of the most significant electronic features observed is the Metal-to-Ligand Charge Transfer (MLCT) transition. This process involves the absorption of a photon, which promotes an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. Pyridine and its derivatives are classic ligands in transition metal complexes, where the pyridine π-system can act as an acceptor of metal electron density. researchgate.net

The energy of the MLCT band is highly sensitive to the nature of the metal, its oxidation state, and the substituents on the pyridine ring. The electron-donating alkyl groups (dibutyl and isopropyl) on the 2,4-Dibutyl-6-(propan-2-yl)pyridine ring increase the electron density on the aromatic system. This, in turn, raises the energy of the ligand's π* orbitals, which would typically result in a blue shift (shift to a shorter wavelength) of the MLCT absorption band compared to complexes with unsubstituted pyridine.

In dinuclear metal complexes, such as those involving platinum(II), Metal-Metal-to-Ligand Charge Transfer (MMLCT) states can also arise. nih.gov These transitions involve the promotion of an electron from a σ-bonding orbital formed between two metal centers to the π* orbital of a ligand. nih.gov Should a derivative of 2,4-Dibutyl-6-(propan-2-yl)pyridine be used in such a system, its electronic properties would similarly modulate the energy and intensity of these MMLCT absorptions and subsequent emissions. nih.gov

Table 1: Illustrative UV-Vis Absorption Data for a Hypothetical Rhenium(I) Complex

This table illustrates how the electronic properties of the pyridine ligand can influence the MLCT absorption maximum in a complex of the general formula [Re(CO)₃(L)Cl].

| Ligand (L) | Substituent Effect | Expected λ_max (MLCT) Shift | Hypothetical λ_max (nm) |

| Pyridine | Reference (no substitution) | N/A | ~370 |

| 4-CN-Pyridine | Electron-withdrawing | Red Shift | ~410 |

| 2,4-Dibutyl-6-isopropyl-pyridine | Electron-donating | Blue Shift | ~355 |

Investigation of Intraligand Charge Transfer (ILCT) and Ligand-to-Ligand Charge Transfer (LLCT)

In more complex molecular architectures, derivatives of 2,4-Dibutyl-6-(propan-2-yl)pyridine can be part of systems exhibiting Intraligand Charge Transfer (ILCT) or Ligand-to-Ligand Charge Transfer (LLCT).

Intraligand Charge Transfer (ILCT): An ILCT transition occurs within a single ligand that possesses both electron-donating and electron-accepting moieties. If 2,4-Dibutyl-6-(propan-2-yl)pyridine were further functionalized with an electron-accepting group, an ILCT state could be generated. The heavily alkylated pyridine ring would serve as the electron-donating portion of the chromophore. The efficiency of this charge transfer is influenced by the nature of the π-system connecting the donor and acceptor groups. ucf.edu

Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic metal complexes, which contain more than one type of ligand, it is possible to observe LLCT transitions. This involves the promotion of an electron from an orbital primarily located on one ligand to an orbital on another, mediated by the central metal ion. In a hypothetical complex containing both an electron-rich ligand (like a derivative of 2,4-Dibutyl-6-(propan-2-yl)pyridine) and an electron-deficient ligand, a photon could excite an electron from the former to the latter. Studies on Cu(I)diimine complexes have demonstrated that the design of the ligands can create a directional preference for such charge transfer processes. osti.gov

Measurement of Two-Photon Absorption Cross-Sections

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. The efficiency of this process is quantified by the TPA cross-section (σ₂). TPA is particularly relevant for applications in microscopy and bioimaging. aps.org

For a derivative of 2,4-Dibutyl-6-(propan-2-yl)pyridine to be TPA-active, it would generally need to be incorporated into a larger, symmetric "push-pull-push" or "pull-push-pull" structure. nih.gov For instance, the pyridine nitrogen could act as an electron-accepting core (pull), while electron-donating groups are attached at the periphery (push). The TPA cross-section is strongly dependent on the extent of intramolecular charge transfer. ucf.edu Richer π-electron systems and greater donor-acceptor strength typically lead to higher TPA cross-sections. ucf.edu

The measurement of TPA cross-sections can be performed using techniques such as two-photon excited fluorescence (TPEF) or Z-scan. nih.gov The results are often presented in Göppert-Mayer units (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Table 2: Representative Two-Photon Absorption (TPA) Data for Pyridine-Containing Chromophores

This table presents example TPA data for chromophores where a pyridine or related heterocycle acts as an acceptor, illustrating the range of values that can be achieved.

| Chromophore Type | π-Bridge | Peak TPA Cross-Section (σ₂) [GM] | Reference |

| Triphenylamine core, Pyridine acceptor | Alkene | 250 - 450 | ucf.edu |

| Triphenylamine core, Pyridine acceptor | Alkyne | 150 - 300 | ucf.edu |

| Pyrrole core, Pyridinium (B92312) acceptor | Ethenyl | ~1100 | nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of organic compounds. For 2,4-Dibutyl-6-(propan-2-yl)pyridine and its analogues, soft ionization techniques are particularly valuable as they minimize fragmentation and provide clear molecular ion information.

Application of Soft Ionization Techniques (e.g., Electrospray Ionization, Fast Atom Bombardment)

Soft ionization methods transfer molecules from the condensed phase to the gas phase as ions, with minimal internal energy, thus preserving the molecular structure.

Electrospray Ionization (ESI): ESI is a very gentle ionization technique that is highly suitable for polar and basic compounds like pyridines. In the positive ion mode, 2,4-Dibutyl-6-(propan-2-yl)pyridine is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. nih.govresearchgate.net The high sensitivity of ESI allows for the analysis of trace amounts of material. nih.gov

Fast Atom Bombardment (FAB): FAB is another soft ionization technique where the sample is mixed in a non-volatile matrix (like glycerol) and bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). wikipedia.org This method is particularly well-suited for the analysis of pyridinium salts and other pre-charged species. rsc.org For neutral pyridine derivatives, FAB typically produces an intact protonated molecule [M+H]⁺, arising from proton transfer from the matrix. wikipedia.orgrsc.org The technique generally results in low fragmentation, with observed fragments often related to the loss of substituents from the heteroaromatic nucleus. rsc.org

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

Precise Mass Determination: High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For 2,4-Dibutyl-6-(propan-2-yl)pyridine (C₁₆H₂₇N), HRMS can easily distinguish it from other isobaric compounds with different elemental compositions.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS), often performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), provides detailed structural information. The fragmentation patterns of substituted pyridines are predictable. For the [M+H]⁺ ion of 2,4-Dibutyl-6-(propan-2-yl)pyridine, the primary fragmentation pathways would involve cleavages of the alkyl substituents at the positions beta to the pyridine ring (a benzylic-type cleavage), which is energetically favorable. This would lead to the loss of propyl or butyl radicals, or propene/butene neutral losses. Elucidating these pathways helps to confirm the substitution pattern on the pyridine ring. researchgate.netnih.gov

Table 3: Predicted HRMS and Major MS/MS Fragments for 2,4-Dibutyl-6-(propan-2-yl)pyridine

| Ion | Formula | Calculated m/z | Fragmentation Pathway | Fragment Ion Description |

| [M+H]⁺ | C₁₆H₂₈N⁺ | 234.2216 | N/A | Protonated Molecule |

| [M-CH₃]⁺ | C₁₅H₂₅N⁺ | 219.1981 | Loss of methyl radical from isopropyl group | |

| [M-C₃H₇]⁺ | C₁₃H₂₁N⁺ | 191.1669 | Loss of propyl radical from isopropyl group | |

| [M-C₄H₉]⁺ | C₁₂H₁₉N⁺ | 177.1512 | Loss of butyl radical from a butyl group |

Coordination Chemistry and Ligand Design with 2,4 Dibutyl 6 Propan 2 Yl Pyridine

Principles of Pyridine-Based Ligand Design and Functionalization

The design of pyridine-based ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of metal complexes. These properties, in turn, dictate the reactivity and catalytic activity of the metallic center.

Monodentate and Polydentate Coordination Modes

Pyridine (B92270) and its derivatives primarily function as monodentate ligands , coordinating to a metal center through the lone pair of electrons on the nitrogen atom. vaia.comuomustansiriyah.edu.iq This single point of attachment classifies it as a unidentate ligand. uomustansiriyah.edu.iq The stability of metal complexes can be significantly enhanced by incorporating multiple pyridine units into a single molecule, creating polydentate ligands . These ligands, such as bipyridine or terpyridine, can form chelate rings with the metal ion, a phenomenon known as the chelate effect, which leads to greater thermodynamic stability compared to analogous complexes with monodentate pyridine ligands. youtube.comquora.com Although 2,4-Dibutyl-6-(propan-2-yl)pyridine is itself a monodentate ligand, it could be synthetically incorporated into larger, polydentate structures.

Engineering of Ligand Properties Through Substituent Effects (Steric and Electronic)

The chemical and physical properties of a pyridine ligand can be precisely engineered by the addition of various substituent groups to the pyridine ring. These effects are broadly categorized as electronic and steric.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups alters the electron density on the pyridine nitrogen, thereby influencing its basicity and its bond with the metal center. researchgate.netresearchgate.net Electron-donating groups, such as alkyl groups (like the butyl and propan-2-yl groups in the target molecule), increase the electron density on the nitrogen atom, making the ligand a stronger σ-donor. researchgate.netresearchgate.net This enhanced donor strength can lead to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the electron density, weakening the ligand's σ-donor capacity. researchgate.net The electronic influence of substituents can be quantified and compared using parameters like the Hammett constants. researchgate.net

Steric Effects: The size and spatial arrangement of substituents around the coordinating nitrogen atom play a crucial role in determining the geometry and stability of the resulting metal complex. uni-freiburg.de Large, bulky substituents, such as the tert-butyl groups often used in ligand design, can create a sterically hindered environment around the metal center. This steric bulk can influence the coordination number of the metal, favor specific geometric isomers, and protect the metal center from unwanted side reactions, thereby enhancing catalytic selectivity. In the case of 2,4-Dibutyl-6-(propan-2-yl)pyridine, the butyl and propan-2-yl groups would exert a significant steric influence, particularly the groups at the 2- and 6-positions, which are adjacent to the coordinating nitrogen atom.